molecular formula C13H22N2O B8061207 rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B8061207
M. Wt: 222.33 g/mol
InChI Key: FGEXAMGNEUAGCV-TXEJJXNPSA-N
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Description

Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a fascinating compound characterized by a cyclohexyl ring and a hexahydropyrrolo[3,4-c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multiple steps. One common method includes:

  • Starting with Cyclohexanone: The synthesis begins with cyclohexanone, which undergoes a series of transformations, such as reduction and cyclization, to form the cyclohexyl group.

  • Formation of the Hexahydropyrrolo[3,4-c]pyrrol Ring: Using a precursor like hexahydropyrrolo[3,4-c]pyrrol, the target ring system is constructed through a combination of cyclization and reduction reactions.

  • Coupling Reactions: The final step involves coupling the cyclohexyl group with the hexahydropyrrolo[3,4-c]pyrrol unit under specific conditions using reagents like coupling agents.

Industrial Production Methods: Scaling up to industrial production often involves optimizing the reaction conditions to ensure high yield and purity. This may include employing advanced techniques such as flow chemistry and using specialized catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is known to undergo several types of reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

  • Reduction: Reduction reactions, particularly involving the cyclohexyl group, can be achieved using reducing agents like sodium borohydride.

  • Substitution: Various substitution reactions can occur at different positions on the cyclohexyl and pyrrolo[3,4-c]pyrrol rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride under controlled temperatures.

  • Substitution: Halogenating agents (like bromine or chlorine), nucleophiles (such as amines or alcohols).

Major Products Formed: The major products of these reactions include oxidized or reduced forms of the original compound, as well as various substituted derivatives with altered functional groups.

Scientific Research Applications

Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has numerous scientific research applications:

  • Chemistry: Utilized in the study of complex organic reactions and synthesis of new materials.

  • Biology: Explored for its potential interactions with biological systems, particularly in enzyme inhibition studies.

  • Medicine: Investigated for potential therapeutic properties, such as acting as a drug precursor or modifying agent.

  • Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets. These interactions can include:

  • Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways.

  • Molecular Pathways: It may affect signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can be compared to other similar compounds in terms of its structural features and reactivity:

  • Cyclohexyl-based Compounds: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl ring but differ in functional groups and reactivity.

  • Pyrrolo[3,4-c]pyrrol Derivatives: Other derivatives of pyrrolo[3,4-c]pyrrol, such as hexahydropyrrolo[3,4-c]pyrrolcarboxylate, exhibit different reactivity and applications due to variations in their molecular structure.

Conclusion

This compound is a compound of significant interest due to its unique structural properties and wide-ranging applications in scientific research. Its synthesis, reactivity, and mechanisms of action continue to be areas of active investigation, promising further advancements in various fields.

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h10-12,14H,1-9H2/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXAMGNEUAGCV-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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